molecular formula C24H30Cl2N2O2 B8459528 tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B8459528
M. Wt: 449.4 g/mol
InChI Key: VCEJHLZVTIQHSF-UHFFFAOYSA-N
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Description

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl and bis(4-chloro-2-methylphenyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and bis(4-chloro-2-methylphenyl)methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific properties .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of bis(4-chloro-2-methylphenyl)methyl groups, which impart specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C24H30Cl2N2O2

Molecular Weight

449.4 g/mol

IUPAC Name

tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H30Cl2N2O2/c1-16-14-18(25)6-8-20(16)22(21-9-7-19(26)15-17(21)2)27-10-12-28(13-11-27)23(29)30-24(3,4)5/h6-9,14-15,22H,10-13H2,1-5H3

InChI Key

VCEJHLZVTIQHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with bis(4-chloro-2-methylphenyl)methanol (200 mg, 0.711 mmol) and CH2Cl2 (7 mL). Thionyl chloride (100 μL, 1.37 mmol) was added and the reaction was stirred at room temperature for 24 h. The reaction was concentrated. Acetonitrile was added and the reaction was concentrated two times. Acetonitrile (6 mL), tert-butyl piperazine-1-carboxylate (200 mg, 1.07 mmol) and K2CO3 (200 mg, 1.42 mmol) were added and the reaction was heated to 80° C. for 4 h and 120° C. for 18 h. The reaction was poured into brine and extracted with EtOAc (2×). The residue was chromatographed on a silica gel column (100% hexanes to 20% EtOAc) and yielded the title (184 mg, 57%) as a clear oil. 1H NMR 400 MHz (CDCl3) δ 7.49 (d, J=8.4 Hz, 2H), 7.16 (d, J=8.4 Hz, 2H), 7.11 (s, 2H), 4.65 (s, 1H), 3.44-3.37 (m, 4H), 2.38 (s, 4H), 2.29 (s, 6H), 1.46 (s, 9H). LCMS (ESI, m/z): 471 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mg
Type
reactant
Reaction Step Four

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